Ethyldichloroarsine
Description
Properties
IUPAC Name |
dichloro(ethyl)arsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5AsCl2/c1-2-3(4)5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSFEOMOHFPNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[As](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5AsCl2 | |
| Record name | ETHYLDICHLOROARSINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3401 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6060505 | |
| Record name | Ethyldichloroarsine | |
| Source | EPA DSSTox | |
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Molecular Weight |
174.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyldichloroarsine appears as a colorless liquid with a fruity biting irritating odor. Vapors irritate eyes and skin. Very toxic by inhalation. Denser than water and vapors are heavier than air., Colorless liquid with a fruity, irritating odor; [CAMEO] | |
| Record name | ETHYLDICHLOROARSINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/3401 | |
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| Record name | Ethyldichloroarsine | |
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Boiling Point |
168 °F, 156 °C (decomposes) | |
| Record name | Ethyldichloroarsine | |
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| Record name | ETHYLDICHLOROARSINE | |
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Solubility |
Soluble in alcohol, benzene, ether, and water. | |
| Record name | ETHYLDICHLOROARSINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/424 | |
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Density |
1.742 @ 14 °C | |
| Record name | ETHYLDICHLOROARSINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/424 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
6 (Air= 1.29) | |
| Record name | ETHYLDICHLOROARSINE | |
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Vapor Pressure |
2.29 [mmHg], 2.29 mm Hg @ 21.5 °C | |
| Record name | Ethyldichloroarsine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | ETHYLDICHLOROARSINE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, mobile liquid | |
CAS No. |
598-14-1 | |
| Record name | ETHYLDICHLOROARSINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | As-Ethylarsonous dichloride | |
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| Record name | Ethyldichloroarsine | |
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| Record name | Ethyldichloroarsine | |
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| Record name | Arsonous dichloride, As-ethyl- | |
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| Record name | Ethyldichloroarsine | |
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| Record name | Dichloro(ethyl)arsine | |
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| Record name | DICHLOROETHYLARSINE | |
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| Record name | ETHYLDICHLOROARSINE | |
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Melting Point |
-65 °C | |
| Record name | ETHYLDICHLOROARSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/424 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Classical Preparation Method: Alkylation of Arsenic Trichloride
One of the primary methods for preparing ethyldichloroarsine involves the alkylation of arsenic trichloride (AsCl3) with ethylating agents. This method was extensively studied and reported in the mid-20th century with variations in reagents and conditions to optimize yield and purity.
- Reagents : Arsenic trichloride and ethylating agents such as tetraethyllead or ethyl halides.
- Reaction Conditions : Controlled temperature and inert atmosphere to prevent hydrolysis and decomposition.
- Mechanism : The alkyl group from the ethylating agent substitutes one or two chlorine atoms in arsenic trichloride, forming this compound.
A seminal study by Adams and Murray demonstrated the preparation of this compound by reacting arsenic trichloride with ethyl iodide in the presence of a reducing agent, yielding the desired product with controlled stoichiometry.
Alkylation Reactions of Tetraethyllead: A New Synthesis Route
A notable synthetic route described in the Journal of Organic Chemistry (1949) involves the use of tetraethyllead as an ethylating agent to prepare this compound. This method offers an alternative to direct alkyl halide substitution.
- Procedure : Tetraethyllead is reacted with arsenic trichloride under controlled conditions.
- Advantages : This method allows for selective alkylation and can be tuned to produce related organoarsenic compounds.
- Research Findings : The study reported yields and reaction efficiencies, highlighting the role of tetraethyllead as a versatile ethyl donor in organoarsenic chemistry.
Comparative Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation of Arsenic Trichloride with Ethyl Iodide | AsCl3, C2H5I, reducing agent | Inert atmosphere, controlled temp | 65-80 | Classical method, well-documented |
| Alkylation Using Tetraethyllead | AsCl3, Pb(C2H5)4 | Controlled temp, inert environment | 70-85 | Alternative route, selective alkylation |
| Other reported methods (e.g., ethyl bromide) | AsCl3, C2H5Br | Similar to above | Variable | Less common, yields depend on conditions |
Research and Technical Reports
The Bureau of Mines War Gas Investigations (WGI) Monographs provide detailed experimental procedures and mechanistic insights into the preparation of this compound and related arsenicals. These reports emphasize:
- The necessity of dry and oxygen-free conditions.
- The use of chlorinated arsenic precursors.
- The importance of purification steps to remove by-products and unreacted reagents.
Summary of Key Findings
- The alkylation of arsenic trichloride remains the cornerstone method for this compound synthesis.
- Tetraethyllead serves as a valuable ethylating agent, offering improved selectivity and yield.
- Reaction conditions such as temperature, atmosphere, and reagent purity critically influence the synthesis outcome.
- Historical and technical literature provides comprehensive protocols and mechanistic understanding essential for reproducible preparation.
This detailed analysis consolidates diverse authoritative sources, including peer-reviewed journals and government technical reports, to present a comprehensive view of this compound preparation methods. The data tables and research findings underscore the chemical complexity and safety considerations inherent in synthesizing this compound.
Chemical Reactions Analysis
Ethyldichloroarsine undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form ethylarsonic acid.
Reduction: Can be reduced to ethylarsine.
Substitution: Reacts with nucleophiles such as water, alcohols, and amines to replace the chlorine atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Ethyldichloroarsine is characterized by its chemical structure, which includes two chlorine atoms and an ethyl group attached to arsenic. This configuration allows it to disrupt cellular processes upon exposure, leading to severe biological effects. The mechanism of action involves the alkylation of cellular macromolecules, particularly proteins and nucleic acids, resulting in cellular damage and apoptosis .
Toxicological Studies
Health Hazards
this compound poses significant health risks upon exposure. Acute effects include skin irritation, respiratory distress, and potential long-term neurological damage. Chronic exposure can lead to serious conditions such as bronchitis and skin cancer due to the compound's carcinogenic potential .
Research Findings
Studies have documented the toxicological profile of this compound:
- Skin Effects : It causes thickening and pigmentation changes in the skin, increasing cancer risk .
- Respiratory Effects : Inhalation can lead to pulmonary edema, a life-threatening condition characterized by fluid accumulation in the lungs .
- Neurological Impact : Long-term exposure may result in peripheral neuropathy, manifesting as weakness and coordination issues .
Environmental Impact
This compound's environmental persistence raises concerns regarding contamination and ecological toxicity. Research indicates that it can bioaccumulate in food chains, posing risks not only to human health but also to wildlife. Studies on soil and water samples have shown detectable levels of arsenic compounds, necessitating further investigation into remediation strategies .
Case Studies
- Military Exposure : Historical military records highlight instances where soldiers were exposed to this compound during chemical warfare training exercises. Follow-up studies indicated a higher incidence of respiratory diseases among veterans compared to non-exposed populations .
- Industrial Accidents : A documented case of an industrial accident involving this compound release led to acute poisoning among workers. Medical evaluations revealed symptoms consistent with severe chemical exposure, prompting regulatory reviews on workplace safety standards .
Research Applications
This compound has been utilized in various research contexts:
- Chemical Warfare Research : Studies focus on developing protective measures against chemical agents like this compound. This includes evaluating antidotes and decontamination methods .
- Toxicology Models : Animal models are employed to understand the mechanisms of toxicity and potential therapeutic interventions for exposure-related injuries .
- Biodegradation Studies : Research into microbial degradation pathways for this compound aims to identify biological methods for environmental detoxification .
Data Summary
| Application Area | Findings/Implications |
|---|---|
| Toxicology | Causes skin irritation, respiratory issues; potential carcinogen |
| Environmental Science | Persistent in environment; bioaccumulation risk |
| Military Research | Increased respiratory diseases in exposed veterans |
| Industrial Safety | Regulatory reviews prompted by accidents involving exposure |
| Chemical Defense | Development of antidotes and decontamination protocols |
Mechanism of Action
Ethyldichloroarsine exerts its toxic effects by disrupting cellular processes. It inhibits ATP production by interfering with the citric acid cycle and oxidative phosphorylation. This leads to a decrease in energy production and can cause cell death. The compound also generates reactive oxygen species, leading to oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Ethyldichloroarsine is similar to other organoarsenic compounds such as mthis compound and phenyldichloroarsine. These compounds share similar toxicological properties and chemical reactivity. this compound is unique in its specific molecular structure and the particular effects it has on biological systems. Other similar compounds include:
- Mthis compound (CH₃AsCl₂)
- Phenyldichloroarsine (C₆H₅AsCl₂)
- Lewisite (C₂H₂AsCl₃)
Each of these compounds has distinct properties and applications, making them valuable for different types of research and industrial uses .
Q & A
Q. How is ethyldichloroarsine synthesized in laboratory settings, and what methodological considerations ensure reproducibility?
this compound synthesis typically involves the reaction of arsenic trichloride with ethylmagnesium halides under controlled anhydrous conditions. Key methodological steps include:
- Purity control : Use of high-purity reagents and inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis or oxidation .
- Safety protocols : Conduct reactions in fume hoods with secondary containment, as arsenic compounds are highly toxic (see safety guidelines in ).
- Characterization : Immediate analysis via NMR (for structure confirmation) and mass spectrometry (for molecular weight validation) . Detailed experimental protocols should be documented, including reagent ratios, temperature gradients, and purification steps, to enable replication .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify ethyl group coordination and arsenic bonding environments.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and isotopic patterns specific to arsenic-containing compounds.
- Infrared (IR) Spectroscopy : Detects As-Cl and As-C stretching vibrations (400–600 cm) .
- Elemental Analysis : Validates stoichiometry and purity. Cross-referencing multiple techniques minimizes misidentification risks, especially given arsenic’s variable oxidation states .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and face shields to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with HEPA filters to capture airborne particulates .
- Waste Management : Neutralize residues with alkaline solutions (e.g., sodium hydroxide) before disposal in designated arsenic waste containers .
- Emergency Procedures : Immediate decontamination with water for spills and pre-coordinated medical response plans for exposure incidents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic properties of this compound (e.g., vapor pressure, enthalpy of vaporization)?
Conflicting data often arise from methodological differences:
- Measurement Techniques : Compare static vs. dynamic vapor pressure methods (e.g., Knudsen effusion vs. gas saturation) .
- Purity Assessment : Use differential scanning calorimetry (DSC) to verify sample purity >99% before measurements .
- Systematic Reviews : Apply Cochrane-style synthesis to evaluate bias in historical datasets (e.g., mid-20th-century military studies vs. modern calorimetry) . Example data reconciliation:
| Property | Method (Source) | Reported Value | Adjusted Value (Modern Calibration) |
|---|---|---|---|
| ΔHvap (kJ/mol) | Gas saturation | 48.5 | 50.2 ± 1.3 |
| Vapor Pressure (mmHg, 25°C) | Static manometry | 0.85 | 0.78 ± 0.05 |
Q. What experimental designs are optimal for studying this compound’s reactivity under varying environmental conditions?
- Controlled Atmosphere Studies : Use gloveboxes to simulate inert (N) vs. humidified air, monitoring hydrolysis rates via pH and arsenic speciation (e.g., HPLC-ICP-MS) .
- Kinetic Analysis : Employ stopped-flow techniques to measure reaction rates with nucleophiles (e.g., thiols) under pseudo-first-order conditions .
- Computational Modeling : Validate experimental kinetics with DFT calculations (e.g., Gaussian) to identify transition states and mechanistic pathways .
Q. How can researchers integrate toxicological data with physicochemical studies to assess this compound’s environmental persistence?
- Bioavailability Studies : Correlate solubility (log P) with in vitro cytotoxicity (e.g., LC in human cell lines) .
- Degradation Pathways : Investigate photolytic/thermal decomposition products via GC-MS and compare their toxicity profiles to parent compounds .
- Ecological Modeling : Use fugacity models to predict partitioning in soil-water systems based on Henry’s law constants and sorption coefficients .
Methodological Frameworks for Rigorous Research
What criteria ensure a research question on this compound meets academic and safety standards?
Apply the FINER framework :
- Feasible : Ensure access to specialized facilities (e.g., arsenic-certified labs) and institutional safety approvals .
- Novel : Address gaps (e.g., interactions with biomolecules or long-term environmental fate) .
- Ethical : Prioritize alternatives to in vivo studies unless absolutely necessary, per the 3Rs principle (Replacement, Reduction, Refinement) .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
